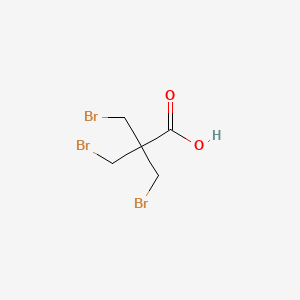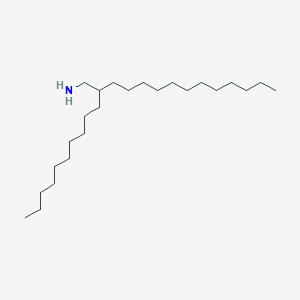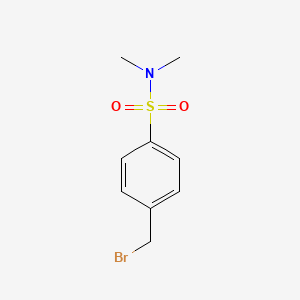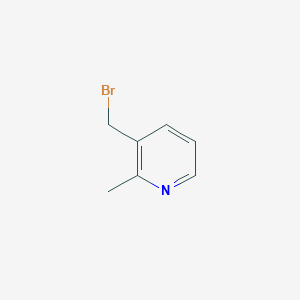
3-(Bromomethyl)-2-methylpyridine
Übersicht
Beschreibung
3-(Bromomethyl)-2-methylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Derivatives as Bromodomain Ligands
3-Amino-2-methylpyridine derivatives, closely related to 3-(Bromomethyl)-2-methylpyridine, have been identified as ligands for the BAZ2B bromodomain. These derivatives were discovered through in silico methods like automatic docking and validated via protein crystallography. Their binding mode involves interactions with specific residues and a water-mediated hydrogen bond with conserved tyrosine, highlighting their potential in targeted drug design and protein interaction studies (Marchand, Lolli, & Caflisch, 2016).
Chemistry and Structure of Pyridine Derivatives
Studies on the chemistry of 3-(Bromomethyl)dihydrooxazolo[3,2-a]pyridinium bromide, a compound similar to this compound, have shown its transformation under base action into a non-aromatic methylidene structure, which can then be converted into an aromatic cation. This highlights the versatility of pyridine derivatives in chemical syntheses and structural transformations (Babaev, Koval’, & Rybakov, 2020).
Applications in Electrophoretic Separation
3-Methylpyridines, including derivatives like this compound, have been used to understand the relationship between pH and separation in capillary electrophoresis. This research provides insights into improving separation techniques in analytical chemistry, especially for compounds with similar structures (Wren, 1991).
Antimicrobial Activity and DNA Interaction
Certain pyridine derivatives, such as [Ag(2-amino-3-methylpyridine)(2)]NO(3), have shown significant antimicrobial activity against various bacteria and yeast, including Candida albicans. Additionally, these compounds can bind to DNA, altering its electrophoretic mobility. This suggests potential applications in antimicrobial therapies and genetic studies (Abu-Youssef et al., 2010).
Supramolecular Complexes and Ligand Synthesis
Research on the assembly of chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes using 3-picoline and bromomethylpyridines (related to this compound) has provided insights into the dynamics of noncovalent supramolecular complexes. This is crucial for understanding the assembly and behavior of chiral polygons and polyhedra in molecular engineering (Fuss et al., 1999).
Eigenschaften
IUPAC Name |
3-(bromomethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEUJKKUJAYIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507020 | |
| Record name | 3-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76915-53-2 | |
| Record name | 3-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



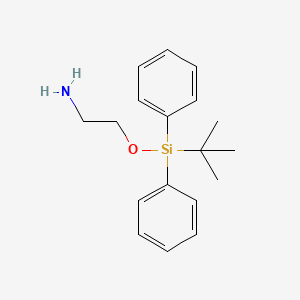
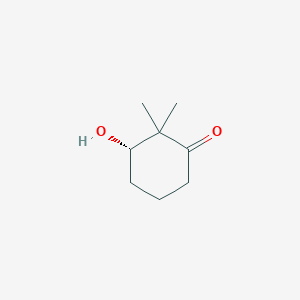
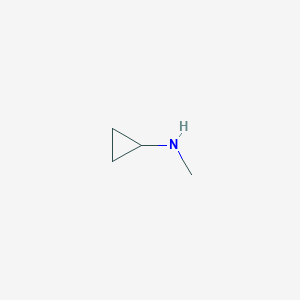
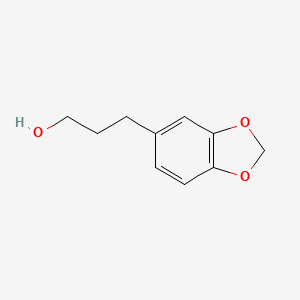
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)
